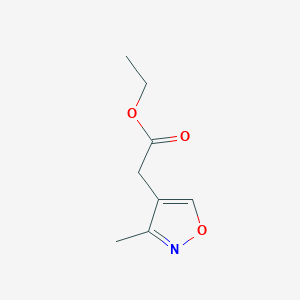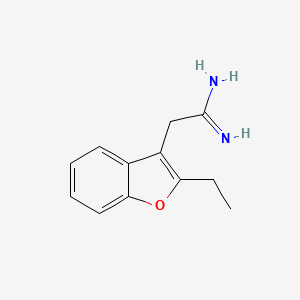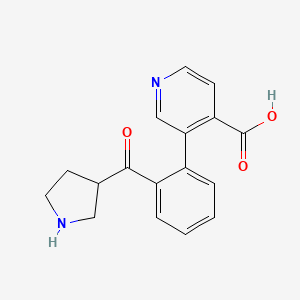![molecular formula C8H9N3O B12867743 5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine](/img/structure/B12867743.png)
5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine typically involves the condensation of N-hydroxy-3-(hydroxyamino)-3-iminopropanamide with acetylacetone in the presence of a base such as piperidine. The reaction results in the formation of a yellow-colored solution of the intermediate salt, which upon neutralization with aqueous hydrochloric acid, precipitates the desired product in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: It is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tumor necrosis factor-α (TNF-α) or p38 MAP kinases, which are involved in inflammatory and cancer pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one: This compound has similar structural features and biological activities.
Isoxazolo[3,4-b]pyridin-3(1H)-one derivatives: These derivatives have been studied for their antibacterial and antifungal properties.
Uniqueness
5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine stands out due to its unique substitution pattern and the specific biological activities it exhibits
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
5,7-dimethyl-[1,2]oxazolo[3,4-c]pyridin-3-amine |
InChI |
InChI=1S/C8H9N3O/c1-4-3-6-7(5(2)10-4)11-12-8(6)9/h3H,9H2,1-2H3 |
Clé InChI |
XLTJDGVASUUZDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(ON=C2C(=N1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate](/img/structure/B12867672.png)

![2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12867674.png)
![Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate](/img/structure/B12867682.png)


![1-(5-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867710.png)


![2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12867729.png)
![Isoxazolo[5,4-c]pyridine-5-methanamine](/img/structure/B12867741.png)

![2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12867747.png)

